N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety linked via an alkyne chain (but-2-yn-1-yl) to an acetamide group substituted with a thiophene ring. This structure combines electron-rich aromatic systems (benzodioxole and thiophene) with a rigid alkyne spacer, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-17(11-14-4-3-9-23-14)18-7-1-2-8-20-13-5-6-15-16(10-13)22-12-21-15/h3-6,9-10H,7-8,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZZVZUAFRFLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
- But-2-yn-1-yl linker : Provides flexibility and spatial orientation for molecular interactions.
- Thiophenyl group : Imparts additional biological activity through its ability to interact with various targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer activity. The following table summarizes key findings related to the anticancer effects of this compound and related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | TBD | EGFR inhibition, apoptosis induction |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HCT116 | 1.54 | EGFR inhibition, mitochondrial pathway modulation |
| Doxorubicin (standard drug) | MCF7 | 4.56 | DNA intercalation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound's mechanism involves the inhibition of epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : The compound shows potential in inhibiting EGFR signaling pathways, which are often overactive in various cancers.
- Induction of Apoptosis : Studies have demonstrated that it can trigger apoptotic pathways by influencing proteins such as Bax and Bcl-2, which are critical in regulating cell death.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, further preventing cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds that share structural similarities with this compound:
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer potential of thiourea derivatives containing benzo[d][1,3]dioxole moieties, compounds were tested against HepG2 and HCT116 cell lines. The results showed significant cytotoxicity with IC50 values ranging from 1.54 µM to 4.52 µM for various derivatives. These findings suggest that structural modifications can enhance anticancer efficacy .
Study 2: Inhibition of COX Enzymes
Another study focused on the anti-inflammatory properties of compounds with similar structures demonstrated their efficacy as cyclooxygenase (COX) inhibitors. The most active derivatives exhibited rapid onset of action and significant reductions in inflammatory markers such as IL-1β .
Scientific Research Applications
Biological Significance
Research has indicated that N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide exhibits several pharmacological properties:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit promising antimicrobial properties against a range of pathogens. For instance, derivatives containing thiophene and dioxole rings have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that these compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .
Anticancer Potential
The anticancer activity of this compound is particularly noteworthy. Research into structurally related acetamides has demonstrated their ability to inhibit cancer cell proliferation. For example, compounds with similar dioxole-thiophene structures have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These studies often employ assays like the Sulforhodamine B assay to evaluate cell viability post-treatment .
Neuroprotective Effects
There is emerging evidence that compounds featuring dioxole and thiophene moieties may also provide neuroprotective benefits. Inhibitors of acetylcholinesterase, a critical enzyme in Alzheimer's disease pathology, have been developed based on similar structures. These compounds could potentially enhance cognitive function by increasing acetylcholine levels in the brain .
Case Study 1: Antimicrobial Evaluation
A series of experiments conducted on synthesized derivatives of this compound showed significant antimicrobial activity. The compounds were tested against various bacterial strains using a turbidimetric method, revealing a strong correlation between structural modifications and antimicrobial efficacy.
Case Study 2: Anticancer Activity Assessment
In another study focusing on anticancer properties, derivatives were tested against MCF7 breast cancer cell lines. The results indicated that certain modifications in the compound structure led to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin. Molecular docking studies further elucidated the binding interactions between these compounds and cancer-related targets, providing insights into their mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on synthesis, substituent effects, and physicochemical properties.
Structural Analogues with Benzodioxole and Acetamide Moieties
Key Compounds :
- N-(2-(Benzo[d][1,3]dioxol-5-yl)-4-(benzyloxy)phenethyl)acetamide (10n) (): Contains a benzodioxole group linked to a phenethyl chain and acetamide. Unlike the target compound, it lacks the alkyne spacer and thiophene substituent, instead incorporating a benzyloxy group.
- KCH-1521 (): Features a benzodioxole-oxyacetamide scaffold attached to an indole-ethylcarbamoyl group.
Structural Differences :
- Spacer Group : The target compound’s but-2-yn-1-yl chain introduces rigidity and linearity, contrasting with the flexible ethylene or phenethyl chains in analogs .
- Substituents : The thiophene ring in the target compound may enhance π-π stacking interactions compared to phenyl or pyridyl groups in analogs like 10n or 10p .
Piperazine-Based Benzodioxole Derivatives ()
Piperazine derivatives with benzodioxole motifs, such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine (), share the benzodioxole group but differ in core structure (piperazine vs. acetamide) and substituents.
Comparative Data :
| Property | Target Compound* | Piperazine Analogs (e.g., ) |
|---|---|---|
| Melting Point | Not reported | 164–203°C (HCl salts) |
| Yield | Not reported | 55–82% |
| Key Functional Groups | Thiophene, alkyne | Piperazine, halophenyl, tolyl |
*Data inferred from analogs due to absence of direct evidence.
Phenoxy Acetamide Derivatives with Bioactivity ()
Phenoxy acetamides such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide (47) exhibit antimicrobial and antifungal activities.
Q & A
Basic: What are the optimal synthetic pathways and critical reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, typically starting with functionalization of the benzo[d][1,3]dioxole and thiophene moieties. Key steps include:
- Coupling Reactions : Use of Sonogashira or copper-catalyzed alkyne-azide cycloaddition to link the but-2-yn-1-yl spacer to the benzo[d][1,3]dioxol-5-yloxy group .
- Amide Bond Formation : Activation of the carboxylic acid (e.g., via HATU or EDCI) for coupling with the amine-containing intermediate. Solvents like DMF or dichloromethane are used under inert atmospheres .
- Critical Conditions : Temperature control (0–60°C), pH adjustment (for aqueous workup), and catalytic systems (e.g., Pd/C for hydrogenation steps) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
- NMR Spectroscopy : 1H and 13C NMR validate the presence of the benzo[d][1,3]dioxole aromatic protons (δ 6.8–7.1 ppm), thiophene protons (δ 7.2–7.5 ppm), and amide carbonyl signals (δ ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) and detect isomers or byproducts .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., liver microsomal assays) and plasma protein binding to identify bioavailability issues .
- Formulation Optimization : Use nanoemulsions or liposomal carriers to enhance solubility and tissue penetration in vivo .
- Mechanistic Studies : Compare target engagement (e.g., Western blot for pathway markers) across models to isolate off-target effects .
Advanced: What computational strategies predict binding interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the acetamide group and π-π stacking with aromatic moieties .
- MD Simulations : GROMACS or AMBER assess binding stability over time, highlighting key residues in the target’s active site .
- QSAR Models : Correlate substituent variations (e.g., thiophene vs. phenyl groups) with activity trends to guide derivatization .
Basic: What key structural features contribute to its pharmacological potential?
- Benzo[d][1,3]dioxole : Enhances metabolic stability and membrane permeability via lipophilic π systems .
- Thiophene Acetamide : Participates in hydrogen bonding with catalytic residues (e.g., in proteases or kinases) .
- But-2-yn-1-yl Spacer : Provides rigidity, optimizing spatial alignment for target engagement .
Advanced: How can SAR studies optimize anticancer activity in derivatives?
- Side-Chain Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the thiophene ring to enhance electrophilic interactions .
- Heterocycle Replacement : Substitute benzo[d][1,3]dioxole with quinazolinone to improve DNA intercalation .
- Bioisosteric Swaps : Replace the alkyne spacer with a triazole to boost metabolic resistance while retaining conformation .
Advanced: What experimental approaches elucidate its mechanism of action in signaling pathways?
- Kinase Profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify inhibited kinases (e.g., EGFR or MAPK) .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays confirm programmed cell death induction .
- Transcriptomic Analysis : RNA-seq identifies differentially expressed genes (e.g., Bcl-2 family) post-treatment .
Basic: What challenges arise in scaling up synthesis, and how are they mitigated?
- Isomer Formation : The alkyne spacer may lead to E/Z isomers; optimize reaction time and catalysts (e.g., CuI) to suppress this .
- Yield Drop in Amidation : Scale-up reduces efficiency due to poor mixing; use continuous-flow reactors for better control .
- Purification Bottlenecks : Replace column chromatography with preparative HPLC for gram-scale batches .
Advanced: How is target engagement validated in complex biological systems?
- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in lysates after compound treatment .
- SPR/BLI Biosensors : Measure real-time binding kinetics (KD, kon/koff) using purified targets .
- CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cell lines to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
